molecular formula C20H20ClN3O3 B11184114 2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

Cat. No.: B11184114
M. Wt: 385.8 g/mol
InChI Key: IBISOYVOVLYRRC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, an oxadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction of a chlorophenol with an appropriate halide or sulfonate ester.

    Formation of the Acetamide Moiety: This can be done by reacting an amine with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features.

    2-(4-chlorophenoxy)-N-methylacetamide: Another analog with a different substitution pattern.

    2-(4-chlorophenoxy)-N-(2-methylpropyl)acetamide: A compound with a similar backbone but different substituents.

Uniqueness

2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

InChI

InChI=1S/C20H20ClN3O3/c1-13(2)18(20-23-19(24-27-20)14-6-4-3-5-7-14)22-17(25)12-26-16-10-8-15(21)9-11-16/h3-11,13,18H,12H2,1-2H3,(H,22,25)

InChI Key

IBISOYVOVLYRRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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